2-Hydroxyethyl hydrogen oxalate
Overview
Description
2-Hydroxyethyl hydrogen oxalate is an organic compound with the molecular formula C4H6O5 It is characterized by the presence of both hydroxyl and carboxyl functional groups, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl hydrogen oxalate can be synthesized through the esterification of oxalic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl hydrogen oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxalic acid or glycolic acid.
Reduction: Formation of ethylene glycol.
Substitution: Formation of ethyl oxalate or other substituted esters.
Scientific Research Applications
2-Hydroxyethyl hydrogen oxalate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential role in metabolic pathways and its interaction with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl hydrogen oxalate involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. In biological systems, this compound may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Ethylene glycol: Shares the hydroxyl functional group but lacks the carboxyl group.
Oxalic acid: Contains two carboxyl groups but lacks the hydroxyl group.
Glycolic acid: Contains both hydroxyl and carboxyl groups but differs in molecular structure.
Uniqueness: 2-Hydroxyethyl hydrogen oxalate is unique due to its combination of hydroxyl and carboxyl functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2-hydroxyethoxy)-2-oxoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-1-2-9-4(8)3(6)7/h5H,1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELZXAOKZAWHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901007767 | |
Record name | (2-Hydroxyethoxy)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87709-05-5 | |
Record name | 1-(2-Hydroxyethyl) ethanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87709-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyethyl hydrogen oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087709055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Hydroxyethoxy)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901007767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyl hydrogen oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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